1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one
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Overview
Description
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is a heterocyclic compound that features a fused pyrrole and quinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antileishmanial, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one can be synthesized through various methods. One common approach involves the post-Ugi modification strategy, which allows for the synthesis of uniquely functionalized derivatives in one to two steps . Another method includes the construction of the pyrrole ring through palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions
Major Products: The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can exhibit different biological activities .
Scientific Research Applications
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Medicine: Research indicates its potential in developing new antimicrobial and anticancer drugs.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways, leading to parasite death . The compound’s anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure but differs in its functional groups and biological activities.
3H-pyrrolo[2,3-c]quinolin-4(5H)-one: Another related compound with a different ring fusion pattern and distinct chemical properties.
Uniqueness: 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one stands out due to its unique combination of a pyrrole and quinoline ring system, which imparts specific biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H8N2O |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
1,2-dihydropyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(6-12-11)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2,(H,12,14) |
InChI Key |
IPXZMXGCEORBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C(=O)N1 |
Origin of Product |
United States |
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